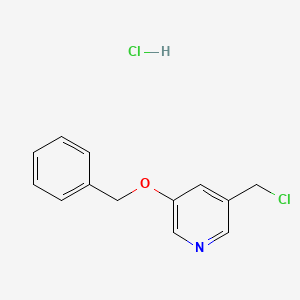

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

3-(chloromethyl)-5-phenylmethoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c14-7-12-6-13(9-15-8-12)16-10-11-4-2-1-3-5-11;/h1-6,8-9H,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRPIISXAQTCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The synthesis generally involves two main steps:

Step 1: Formation of 3-(Benzyloxy)pyridine intermediate

This is achieved by reacting 3-hydroxypyridine with benzyl chloride under basic conditions to substitute the hydroxyl group with the benzyloxy group.Step 2: Chloromethylation of the intermediate

The 3-(benzyloxy)pyridine is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position, yielding 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride.

This process requires controlled temperature and catalysis to optimize yield and purity.

Detailed Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzylation | 3-hydroxypyridine + benzyl chloride | Basic medium, controlled temperature |

| Chloromethylation | Formaldehyde + hydrochloric acid | Acidic medium, catalyst presence |

| Temperature Control | Typically mild, to avoid side reactions | Ensures high selectivity |

| Catalyst | Acid catalyst for chloromethylation | Enhances reaction rate and yield |

Industrial production may use continuous flow reactors for better control and scalability, ensuring consistent product quality.

Industrial Scale Synthesis of 3-(Chloromethyl)pyridine Hydrochloride (Key Intermediate)

While specific methods for this compound are limited, the synthesis of 3-(chloromethyl)pyridine hydrochloride, a closely related intermediate, provides insight into industrial preparation strategies:

- Starting Material: 3-methylpyridine (3-picoline)

Oxidation: 3-picoline is oxidized to 3-picolinic acid using potassium permanganate in water at 85-90°C. The molar ratio of 3-picoline to potassium permanganate is about 1:2.1-2.3. The reaction is held for 30 minutes, then acidified to pH 3-4 with hydrochloric acid and filtered to isolate 3-picolinic acid.

Esterification: 3-picolinic acid is esterified with methanol under acidic conditions to form methyl 3-pyridinecarboxylate.

Reduction: The methyl ester is reduced to 3-pyridinemethanol using sodium borohydride in a solvent mixture of tetrahydrofuran (THF) and toluene, with aluminum chloride as a Lewis acid catalyst, at 0-5°C.

Chlorination: 3-pyridinemethanol is reacted with thionyl chloride (SOCl2) in methanol to yield 3-(chloromethyl)pyridine hydrochloride.

This method yields about 80-82% product with high purity and is suitable for large-scale production due to mild reaction conditions and cost-effectiveness.

Summary Table of the Industrial Synthetic Route for 3-(Chloromethyl)pyridine Hydrochloride

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation | 3-picoline + KMnO4, 85-90°C, pH adjusted to 3-4 | 3-picolinic acid | High | Controlled addition of KMnO4 |

| Esterification | 3-picolinic acid + methanol, acidic conditions | Methyl 3-pyridinecarboxylate | High | Acid catalyst used |

| Reduction | Methyl ester + NaBH4 + AlCl3, THF/toluene solvent, 0-5°C | 3-pyridinemethanol | High | Lewis acid catalysis |

| Chlorination | 3-pyridinemethanol + SOCl2 in methanol | 3-(chloromethyl)pyridine hydrochloride | 80-82 | Mild conditions, filtration |

Analytical and Research Findings

Yield and Purity: The described synthetic method achieves high yields (up to 82%) and high purity, suitable for pharmaceutical and chemical research applications.

Reaction Efficiency: The use of batchwise addition of potassium permanganate and controlled pH adjustment improves oxidation efficiency and product isolation.

Safety and Cost: The method avoids expensive and toxic reagents like lithium methylides and precious metal catalysts, enhancing safety and reducing costs for industrial production.

Scalability: The process is amenable to scale-up due to mild reaction conditions, straightforward purification, and use of common reagents.

Notes on Preparation of this compound

The benzyloxy substitution step requires careful control of base strength and temperature to selectively substitute the hydroxyl group without side reactions.

Chloromethylation is typically performed under acidic conditions with formaldehyde and hydrochloric acid, often catalyzed by acids such as HCl or Lewis acids to promote electrophilic substitution at the 5-position.

Purification often involves crystallization of the hydrochloride salt to enhance stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Various substituted pyridine derivatives.

Oxidation: Benzyloxy group oxidized to aldehydes or carboxylic acids.

Reduction: Piperidine derivatives.

Scientific Research Applications

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and physicochemical properties of 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride and related compounds:

Key Differences and Implications

Substituent Reactivity

- Chloromethyl vs. Halogens : The chloromethyl group in the target compound is more reactive in nucleophilic substitutions compared to the bromo and chloro groups in 3-(Benzyloxy)-5-bromo-2-chloropyridine . The latter’s halogen substituents may favor cross-coupling reactions (e.g., Suzuki), while the chloromethyl group enables alkylation or further derivatization.

- Benzyloxy Group : Present in both the target compound and 3-(Benzyloxy)-5-bromo-2-chloropyridine , this group increases lipophilicity and can act as a protective group for hydroxyl functionalities .

Structural Complexity

Biological Activity

3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound primarily involves its interaction with G-protein coupled receptors (GPCRs) in neuronal cells. Upon binding to these receptors, the compound induces a conformational change that activates intracellular G-proteins. This activation stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which subsequently phosphorylates various target proteins, resulting in altered gene expression and cellular function.

Neuronal Impact

In neuronal cultures, this compound has been shown to enhance neuronal excitability and synaptic plasticity. It modulates several signaling pathways that affect neurotransmitter release and neuronal survival. Notably, it has been observed to inhibit insulin and somatostatin secretion while influencing acid-evoked currents in neuronal cells, indicating a potential regulatory role in metabolic processes.

Cardiovascular Effects

The compound also exhibits significant cardiovascular effects by modulating cardiac function. It inhibits sodium-calcium exchange in cardiac membranes, which may have therapeutic implications for conditions such as hypertension and heart failure.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models:

- Low Doses : Enhance neuronal excitability and synaptic transmission.

- Moderate Doses : Maintain beneficial effects without toxicity.

- High Doses : May lead to neuronal damage and cognitive impairments.

Metabolic Pathways

This compound interacts with various metabolic pathways related to neurotransmitter synthesis and degradation. It influences the activity of enzymes such as peptidases, which are crucial for peptide metabolism. This interaction can alter metabolite levels within cells, impacting overall cellular metabolism and function.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neuronal Excitability | Enhanced synaptic transmission | |

| Insulin Secretion | Inhibition | |

| Cardiac Function | Modulation of sodium-calcium exchange | |

| Toxicity at High Doses | Neuronal damage |

Case Study: Neuroprotective Effects

In a study evaluating neuroprotective properties against neurotoxins like 6-hydroxydopamine (6-OHDA), the compound demonstrated a significant ability to protect dopaminergic neurons from oxidative stress-induced apoptosis. The mechanism involved the elevation of reactive oxygen species (ROS), which activated apoptotic pathways through caspase activation .

Q & A

Q. What are the recommended synthetic routes for 3-(Benzyloxy)-5-(chloromethyl)pyridine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

- Benzyloxy Introduction: A nucleophilic substitution or coupling reaction using benzyl bromide/chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) to functionalize the pyridine ring at the 3-position.

- Chloromethylation: Direct chlorination of a methyl group at the 5-position using reagents like SOCl₂ or PCl₃. Alternatively, a pre-functionalized chloromethyl group can be introduced via Friedel-Crafts alkylation (analogous to benzoyl chloride synthesis in ).

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Use anhydrous solvents (e.g., dry DCM) to avoid hydrolysis of the chloromethyl group.

- Purify the hydrochloride salt via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Look for peaks at δ 4.5–5.0 ppm (benzyloxy –CH₂–), δ 4.7–5.2 ppm (chloromethyl –CH₂Cl), and aromatic protons (δ 7.0–8.5 ppm).

- ¹³C NMR: Confirm the pyridine carbons (110–150 ppm) and benzyloxy/quaternary carbons.

- Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₂Cl₂NO⁺, expected m/z ~ 276.03).

- Elemental Analysis: Validate Cl and N content (±0.3% theoretical values) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Waste Disposal: Collect all waste in halogenated solvent containers and dispose via licensed hazardous waste facilities (see for protocols).

- Spill Management: Neutralize spills with dry sand or vermiculite; avoid water to prevent HCl gas release .

Advanced Research Questions

Q. How does the reactivity of the chloromethyl group in this compound compare to similar pyridine derivatives?

Methodological Answer: The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) but may show reduced reactivity compared to non-hydrochloride analogs due to steric and electronic effects from the benzyloxy group. Key comparisons:

- 2-Chloro-4-(chloromethyl)pyridine hydrochloride (): Higher reactivity at the 4-position due to less steric hindrance.

- 3-tert-Butyl-5-(chloromethyl)pyridine hydrochloride (): The tert-butyl group increases steric bulk, slowing substitution kinetics.

Experimental Design: - Perform kinetic studies in polar aprotic solvents (e.g., DMSO) with nucleophiles like NaN₃. Monitor via LC-MS to compare rates .

Q. How can contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Dose-Response Studies: Test the compound across a wide concentration range (1 nM–100 µM) to identify therapeutic vs. toxic thresholds.

- Mechanistic Profiling: Use enzymatic assays (e.g., kinase inhibition) and cell viability assays (MTT or Annexin V) to distinguish target-specific effects from general cytotoxicity.

- Control Experiments: Compare with analogs lacking the benzyloxy group to isolate structural contributors to activity .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

- Storage Conditions: Keep in a desiccator at –20°C under argon to prevent hydrolysis of the chloromethyl group.

- Stability Monitoring: Conduct periodic HPLC analyses (e.g., every 3 months) to detect degradation products like 3-hydroxy-5-(chloromethyl)pyridine.

- Lyophilization: Convert to a lyophilized powder for improved shelf life in anhydrous environments .

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to receptors (e.g., acetylcholinesterase). Prioritize the chloromethyl group as a potential covalent binding site.

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Modeling: Correlate substituent effects (e.g., benzyloxy vs. tert-butyl) with bioactivity data from similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.